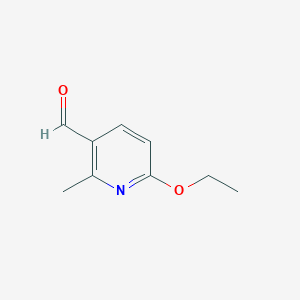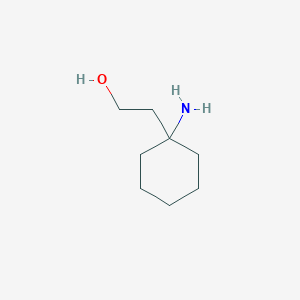![molecular formula C12H11FN2O B1442585 8-氟-1,3,4,5-四氢苯并[b][1,6]萘啶-10(2H)-酮 CAS No. 1338652-61-1](/img/structure/B1442585.png)
8-氟-1,3,4,5-四氢苯并[b][1,6]萘啶-10(2H)-酮
描述
8-fluoro-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one is a synthetic organic compound belonging to the naphthyridine family This compound is characterized by its unique structure, which includes a fluorine atom and a tetrahydrobenzo ring fused with a naphthyridine moiety
科学研究应用
8-fluoro-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
Target of Action
The primary target of 8-Fluoro-1,3,4,5-Tetrahydrobenzo[b][1,6]Naphthyridin-10(2H)-One is Phosphodiesterase 5 (PDE5) . PDE5 is an enzyme that breaks down cyclic guanosine monophosphate (cGMP), a substance that promotes muscle relaxation and vasodilation. By inhibiting PDE5, this compound increases the levels of cGMP, leading to enhanced vasodilation and improved blood flow .
Mode of Action
8-Fluoro-1,3,4,5-Tetrahydrobenzo[b][1,6]Naphthyridin-10(2H)-One acts as a PDE5 inhibitor . It binds to the active site of PDE5, preventing the enzyme from breaking down cGMP . This leads to an increase in cGMP levels, which in turn promotes muscle relaxation and vasodilation .
Pharmacokinetics
As a pde5 inhibitor, it is likely to be well-absorbed and distributed throughout the body, metabolized in the liver, and excreted in the urine and feces .
Result of Action
The molecular and cellular effects of 8-Fluoro-1,3,4,5-Tetrahydrobenzo[b][1,6]Naphthyridin-10(2H)-One’s action primarily involve the relaxation of smooth muscle and vasodilation . This can lead to improved blood flow in various parts of the body, depending on the specific distribution of PDE5 .
生化分析
Biochemical Properties
8-fluoro-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one plays a significant role in biochemical reactions, primarily through its interaction with enzymes and proteins. It has been identified as a potent inhibitor of phosphodiesterase 5 (PDE5), an enzyme that regulates cyclic guanosine monophosphate (cGMP) levels in cells . By inhibiting PDE5, 8-fluoro-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one increases cGMP levels, leading to various downstream effects on cellular functions.
Cellular Effects
The effects of 8-fluoro-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one on cells are multifaceted. It influences cell signaling pathways by modulating cGMP levels, which in turn affects gene expression and cellular metabolism . This compound has been shown to enhance memory and cognitive functions in cellular models of Alzheimer’s disease by improving synaptic plasticity and reducing neuroinflammation .
Molecular Mechanism
At the molecular level, 8-fluoro-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one exerts its effects through binding interactions with PDE5. By binding to the active site of PDE5, it inhibits the enzyme’s activity, preventing the breakdown of cGMP . This inhibition leads to elevated cGMP levels, which activate protein kinase G (PKG) and other downstream signaling molecules, resulting in various physiological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-fluoro-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown sustained effects on cellular function, including prolonged enhancement of synaptic plasticity and cognitive functions in in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of 8-fluoro-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one vary with different dosages in animal models. At lower doses, the compound has been shown to improve cognitive functions without significant adverse effects . At higher doses, some toxic effects have been observed, including gastrointestinal disturbances and hepatotoxicity . These findings highlight the importance of optimizing dosage to balance efficacy and safety.
Metabolic Pathways
8-fluoro-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 isoforms . The compound undergoes hydroxylation and conjugation reactions, leading to the formation of various metabolites that are excreted through the urine . These metabolic processes are crucial for the compound’s clearance and overall pharmacokinetics.
Transport and Distribution
Within cells and tissues, 8-fluoro-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one is transported and distributed through interactions with specific transporters and binding proteins . The compound has been shown to accumulate in the brain, where it exerts its therapeutic effects . Its distribution is influenced by factors such as blood-brain barrier permeability and tissue-specific expression of transporters .
Subcellular Localization
The subcellular localization of 8-fluoro-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with PDE5 and other target proteins . Post-translational modifications and targeting signals play a role in directing the compound to specific cellular compartments, ensuring its effective action .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-fluoro-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one typically involves the cyclization of alkylamides of N-(1-methyl-4-piperidylidene)anthranilic acids. This process can also be achieved by reacting 10-chloro-2-methyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridines with amine hydrochlorides . The reaction conditions often require specific temperatures and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 8-fluoro-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. The industrial methods aim to maximize efficiency, reduce costs, and ensure consistent quality of the final product.
化学反应分析
Types of Reactions
8-fluoro-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted naphthyridine compounds.
相似化合物的比较
8-fluoro-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one can be compared with other similar compounds, such as:
10-alkylamino-2-methyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridines: These compounds share a similar core structure but differ in their alkylamino substituents.
6-fluoro-1,3-benzothiazol-2-yl derivatives: These compounds have a benzothiazole ring instead of a naphthyridine ring and exhibit different chemical and biological properties.
The uniqueness of 8-fluoro-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one lies in its specific fluorine substitution and its potential as a versatile intermediate in various chemical and biological applications.
属性
IUPAC Name |
8-fluoro-2,3,4,5-tetrahydro-1H-benzo[b][1,6]naphthyridin-10-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O/c13-7-1-2-10-8(5-7)12(16)9-6-14-4-3-11(9)15-10/h1-2,5,14H,3-4,6H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJTOLBDLWBKRMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1NC3=C(C2=O)C=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{[4,5-Dimethoxy-2-(methylsulfanyl)phenyl]methyl}(methyl)amine](/img/structure/B1442502.png)

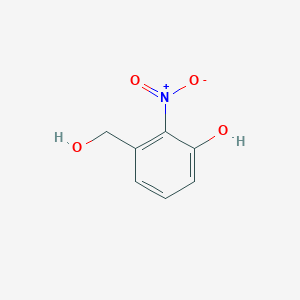
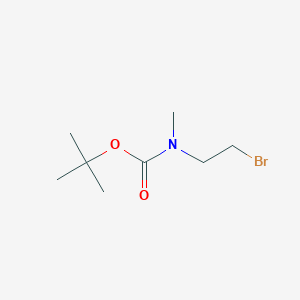
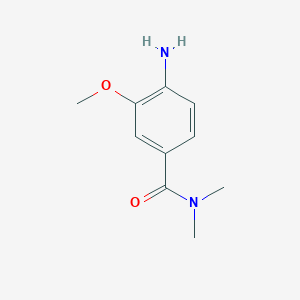



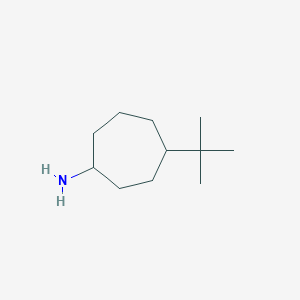
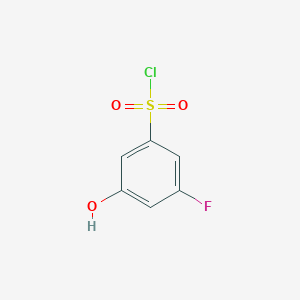

![5,6,7,8-Tetrahydrocyclohepta[c]pyrrol-4(2H)-one](/img/structure/B1442518.png)
